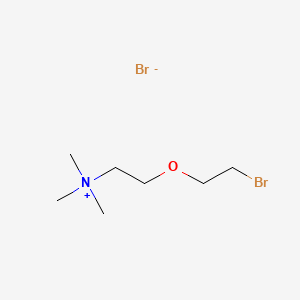
O-(2-Bromoethyl)choline bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Bromoethyl)choline bromide: is a quaternary ammonium compound that features a bromine atom attached to an ethyl group, which is further connected to a choline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromoethyl)choline bromide typically involves the reaction of choline with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by quaternization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: O-(2-Bromoethyl)choline bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted choline derivatives can be formed.
Elimination Products: Alkenes and other unsaturated compounds.
Scientific Research Applications
Chemistry: O-(2-Bromoethyl)choline bromide is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds.
Biology: In biological research, this compound is used to study the role of choline in cellular processes, including membrane formation and neurotransmission.
Industry: In the industrial sector, this compound is used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(2-Bromoethyl)choline bromide involves its interaction with cellular membranes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the choline moiety can interact with acetylcholine receptors, influencing neurotransmission.
Comparison with Similar Compounds
Chlorocholine Chloride: Similar in structure but with a chlorine atom instead of bromine.
Iodocholine Iodide: Contains an iodine atom instead of bromine.
Ethylcholine Chloride: Lacks the halogen atom but has a similar ethyl group attached to choline.
Uniqueness: O-(2-Bromoethyl)choline bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.
Properties
CAS No. |
74886-57-0 |
|---|---|
Molecular Formula |
C7H17Br2NO |
Molecular Weight |
291.02 g/mol |
IUPAC Name |
2-(2-bromoethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C7H17BrNO.BrH/c1-9(2,3)5-7-10-6-4-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HCUOHJLHZGPANL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


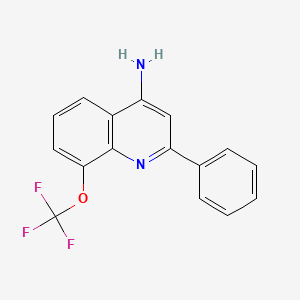
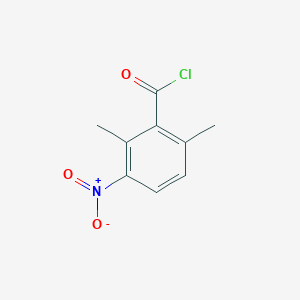
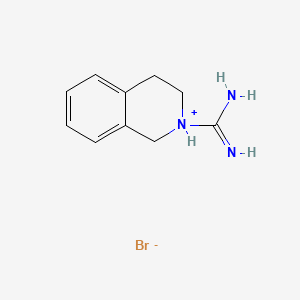
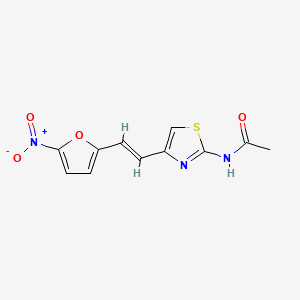
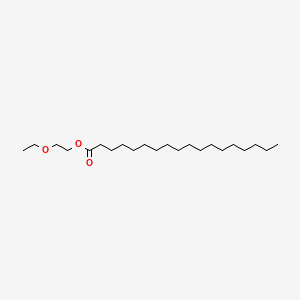

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

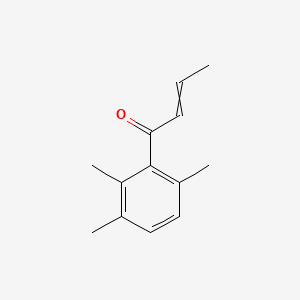
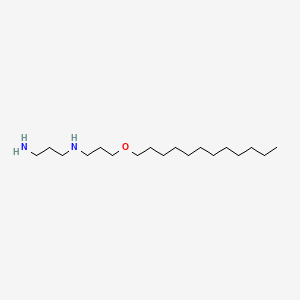
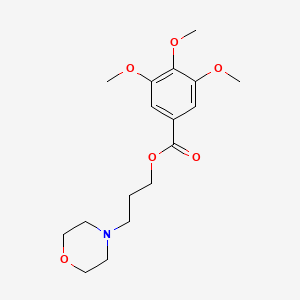
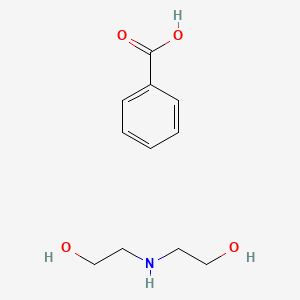
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)

